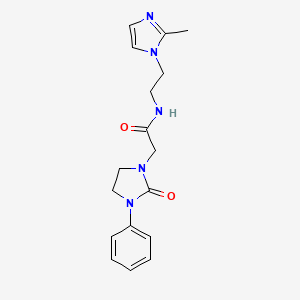![molecular formula C23H20FNO2 B2844018 2-Benzyl-5-[(4-fluorophenyl)methoxy]-3,4-dihydroisoquinolin-1-one CAS No. 850905-31-6](/img/structure/B2844018.png)
2-Benzyl-5-[(4-fluorophenyl)methoxy]-3,4-dihydroisoquinolin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-Benzyl-5-[(4-fluorophenyl)methoxy]-3,4-dihydroisoquinolin-1-one” is a complex organic molecule. It contains a benzyl group, a fluorophenyl group, and an isoquinolinone group. These types of compounds are often used in medicinal chemistry due to their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would likely be determined using various analytical techniques .Applications De Recherche Scientifique
Antileishmanial Activity
Amidoxime derivatives, including our compound of interest, have been investigated for their potential as antileishmanial agents. The unexpected amide derivative, 4-(5-benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide, was synthesized in an 85% yield. Its formation was attributed to the strong electron effect of the nitro group and the influence of ethanol as a polar protic solvent. Alternatively, the desired amidoxime derivative was obtained using an alternative protocol. This unique compound warrants further evaluation in medicinal chemistry and other relevant areas .
Environmental Applications
Amidoximes are extensively studied for environmental purposes, particularly in the treatment of seawater or wastewater. Their ability to chelate metal ions and remove pollutants makes them valuable candidates for environmental remediation .
Organic Synthesis and Medicinal Chemistry
The amidoxime moiety has gained attention in organic synthesis and medicinal chemistry. Researchers explore its reactivity and versatility in designing novel compounds with potential therapeutic applications. Our compound’s unusual structure, featuring a nitro group adjacent to the amidoxime, provides an interesting avenue for drug development .
Polymer Science
Amidoxime-containing polymers have been investigated for their metal-binding properties. These polymers find applications in ion exchange resins, adsorbents, and catalysts. The compound’s unique structure may contribute to the design of functionalized polymers with tailored properties .
Plant Hormone Analogues
Indole derivatives, including our compound, have diverse biological applications. For instance, indole-3-acetic acid (IAA) is a plant hormone produced from tryptophan degradation. While our compound is not directly related to IAA, its indole moiety could inspire the development of novel plant growth regulators or analogues .
Phosphine Oxide Modification
In a different context, phosphine oxide derivatives have been incorporated into epoxy resins. Our compound, benzyl(4-fluorophenyl)phenylphosphine oxide (BFPPO), could potentially serve as a modifier in epoxy-based materials, affecting their mechanical properties and flame retardancy .
Mécanisme D'action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms, such as electrophilic substitution .
Biochemical Pathways
Similar compounds have been shown to possess various biological activities, affecting a range of pathways .
Result of Action
Similar compounds have been shown to exhibit a range of biological activities .
Action Environment
Environmental factors can significantly impact the effectiveness of similar compounds .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-benzyl-5-[(4-fluorophenyl)methoxy]-3,4-dihydroisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FNO2/c24-19-11-9-18(10-12-19)16-27-22-8-4-7-21-20(22)13-14-25(23(21)26)15-17-5-2-1-3-6-17/h1-12H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACAZYQVEDLRNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=C1C(=CC=C2)OCC3=CC=C(C=C3)F)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-5-[(4-fluorophenyl)methoxy]-3,4-dihydroisoquinolin-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

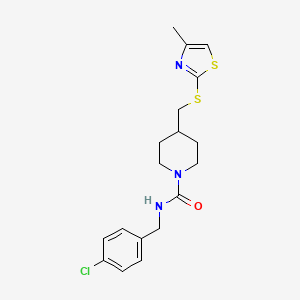

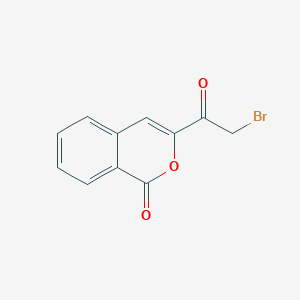
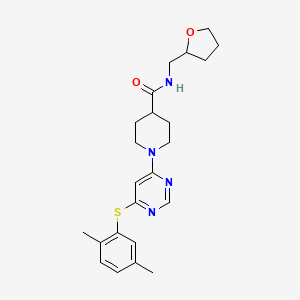

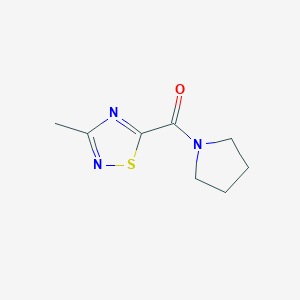
![1-{[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]sulfonyl}-N-(3-methoxyphenyl)piperidine-4-carboxamide](/img/structure/B2843948.png)
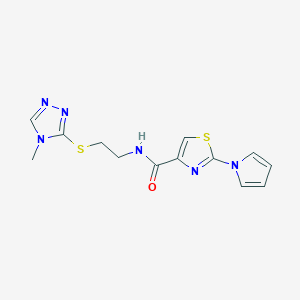
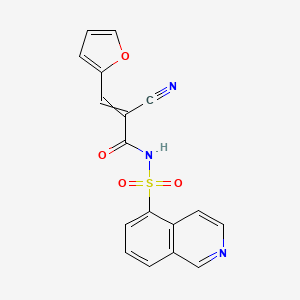
![3-[(1-Cyclopentanecarbonylpiperidin-4-yl)methyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2843951.png)
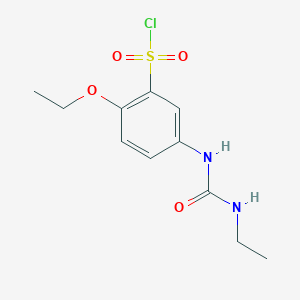
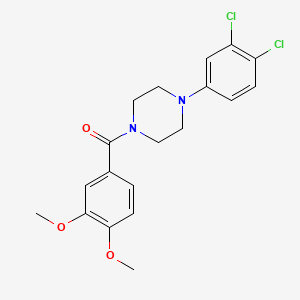
![N-[3-(methylcarbamoyl)-2-thienyl]-1-(2-thienylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2843954.png)
